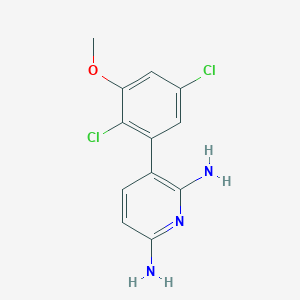
N,N-dibutyl-4-methoxybenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibutyl-4-methoxybenzenecarboximidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxy group attached to a benzene ring, along with dibutyl groups and a carboximidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-4-methoxybenzenecarboximidamide typically involves the reaction of 4-methoxybenzenecarboximidamide with dibutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production methods often incorporate advanced techniques such as distillation, crystallization, and chromatography to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-4-methoxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The methoxy and dibutyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
N,N-dibutyl-4-methoxybenzenecarboximidamide has found applications in several scientific research areas, including:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be utilized in biochemical studies to investigate its interactions with biological molecules and pathways.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound due to its unique properties.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-dibutyl-4-methoxybenzenecarboximidamide exerts its effects involves interactions with specific molecular targets and pathways. The methoxy and dibutyl groups, along with the carboximidamide functional group, contribute to its reactivity and ability to form complexes with other molecules. These interactions can influence biological processes, chemical reactions, and material properties, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-dibutyl-4-methoxybenzenecarboximidamide include other benzenecarboximidamides with different substituents, such as:
- N,N-dibutyl-4-hydroxybenzenecarboximidamide
- N,N-dibutyl-4-chlorobenzenecarboximidamide
- N,N-dibutyl-4-nitrobenzenecarboximidamide
Uniqueness
What sets this compound apart from these similar compounds is the presence of the methoxy group, which can significantly influence its chemical reactivity, solubility, and interactions with other molecules. This unique structural feature makes it a valuable compound for specific applications and research studies.
Properties
CAS No. |
5447-48-3 |
|---|---|
Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
N,N-dibutyl-4-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C16H26N2O/c1-4-6-12-18(13-7-5-2)16(17)14-8-10-15(19-3)11-9-14/h8-11,17H,4-7,12-13H2,1-3H3 |
InChI Key |
WWVHXEKXBBIELY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=N)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


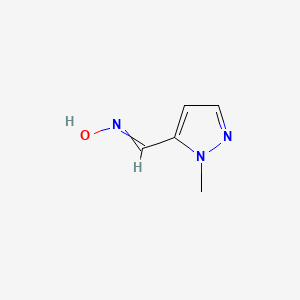
![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)
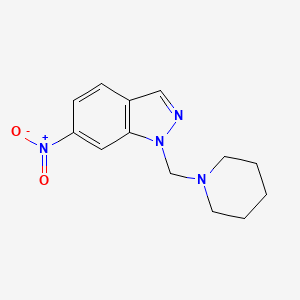
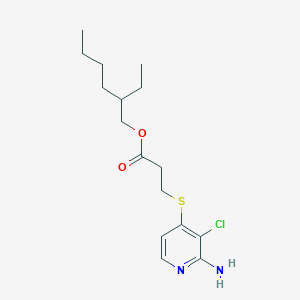
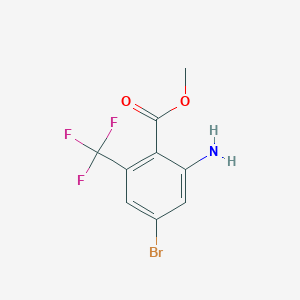
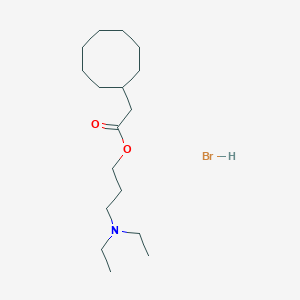
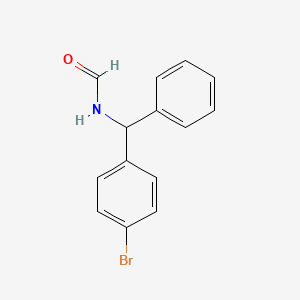
![(R)-1-[4-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13988072.png)

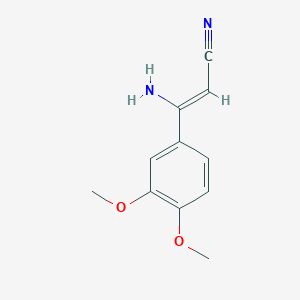
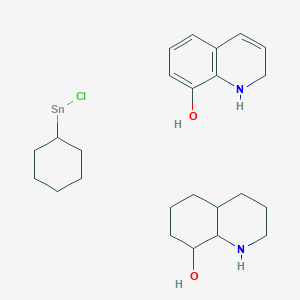
![8-Bromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13988103.png)
